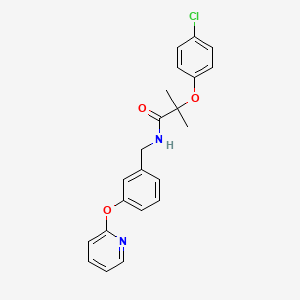

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide” is a complex organic molecule. It contains a propanamide group, a chlorophenoxy group, and a pyridin-2-yloxy group, which are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the amide, ether, and aromatic groups could lead to interesting chemical properties, including the potential for hydrogen bonding and π-π interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in water, while the aromatic rings could increase its stability .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

The compound has demonstrated potent antifungal properties. In a study by Limban et al., new benzamide derivatives were synthesized and screened for antifungal activity against a broad spectrum of 26 yeast and filamentous fungal strains . Notably, Candida kefyr was particularly susceptible to these compounds. Additionally, derivatives 1b and 1f exhibited strong inhibitory effects on filamentous fungi such as Alternaria rubi, Aspergillus ochraceus, and A. niger. The compound’s mode of action involves increasing membrane permeability in fungal cells.

Biological Activity Against Hepatic Stellate Cells

Novel heterocyclic compounds, including derivatives of this compound, were evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6). These investigations aim to identify potential therapeutic agents for liver-related conditions .

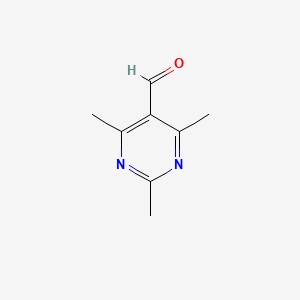

Synthesis of Pyrimidine Derivatives

Researchers have used this compound as a precursor in the synthesis of novel heterocyclic compounds, specifically 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives were designed and evaluated for their biological activities, including potential applications in drug discovery .

Catalyst-Free Synthesis of Carbamates

The compound has been utilized in a catalyst-free synthesis method for N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. This environmentally friendly technique allows for efficient synthesis of a wide range of carbamate derivatives, which may find applications in various fields .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the structure-activity relationship of this compound and its derivatives. By modifying specific functional groups, they aim to enhance pharmacokinetic profiles and optimize biological activity .

Predicted ADMET Profiles

The compound’s predicted drug likeness and pharmacokinetics profiles have been compared with the standard antifungal ketoconazole. This analysis helps identify promising candidates for further development as therapeutic alternatives .

Wirkmechanismus

Target of Action

The compound, also known as 2-(4-chlorophenoxy)-2-methyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}propanamide, has been found to exhibit antifungal activity . The primary targets of this compound are a broad spectrum of yeast and filamentous fungal strains .

Mode of Action

The compound interacts with its targets by increasing the membrane permeability of fungal cells . This interaction disrupts the normal functioning of the cells, leading to their death .

Biochemical Pathways

The increase in membrane permeability suggests that it may interfere with essential cellular processes such as nutrient uptake, waste excretion, and maintaining cellular homeostasis .

Pharmacokinetics

It is noted that the compound exhibits an improved pharmacokinetics profile compared to the standard antifungal ketoconazole .

Result of Action

The compound’s action results in the inhibition of fungal growth. Specifically, it has been found to have a strong inhibitory effect on the growth of certain filamentous fungi strains . Additionally, it has been observed to increase the susceptibility of Candida albicans clinical strains to azoles .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)25-15-16-6-5-7-19(14-16)27-20-8-3-4-13-24-20/h3-14H,15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOONXYLKPTABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2819238.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2819239.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2819244.png)

![N-(5-chloro-2-methylphenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylthio)acetamide](/img/structure/B2819250.png)

![Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride](/img/structure/B2819252.png)

![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)